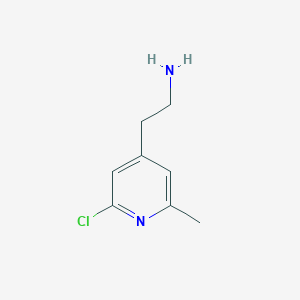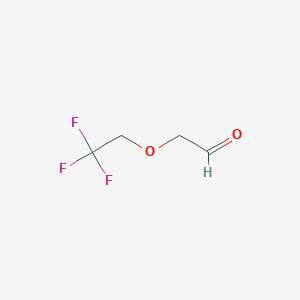![molecular formula C10H9ClFN3S B15316172 6-Chloro-5-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15316172.png)
6-Chloro-5-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-5-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a unique combination of chloro, fluoro, and thiolan groups attached to the benzotriazole core, which may impart specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzotriazole Core: Starting from an appropriate aromatic precursor, the benzotriazole core can be synthesized through cyclization reactions.
Introduction of Chloro and Fluoro Groups: Halogenation reactions using reagents such as chlorine and fluorine sources can introduce the chloro and fluoro groups at specific positions on the benzotriazole ring.
Attachment of the Thiolan Group: The thiolan group can be introduced through nucleophilic substitution reactions, where a thiol-containing reagent reacts with a suitable leaving group on the benzotriazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-5-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the benzotriazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted benzotriazoles with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or UV stabilizers.
Mécanisme D'action
The mechanism of action of 6-chloro-5-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-1H-benzotriazole: Lacks the fluoro and thiolan groups, which may result in different chemical and biological properties.
6-fluoro-1H-benzotriazole: Lacks the chloro and thiolan groups, affecting its reactivity and applications.
1-(thiolan-3-yl)-1H-benzotriazole: Lacks the chloro and fluoro groups, which may influence its chemical behavior.
Uniqueness
6-chloro-5-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is unique due to the presence of all three functional groups (chloro, fluoro, and thiolan) on the benzotriazole core. This combination may impart distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9ClFN3S |
|---|---|
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
6-chloro-5-fluoro-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H9ClFN3S/c11-7-3-10-9(4-8(7)12)13-14-15(10)6-1-2-16-5-6/h3-4,6H,1-2,5H2 |
Clé InChI |
XFGQKUVJUOODNA-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1N2C3=CC(=C(C=C3N=N2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


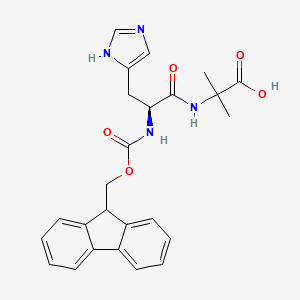

![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
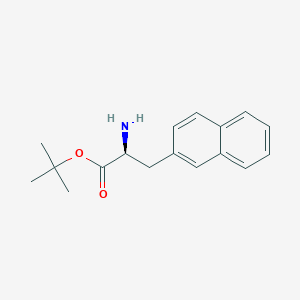
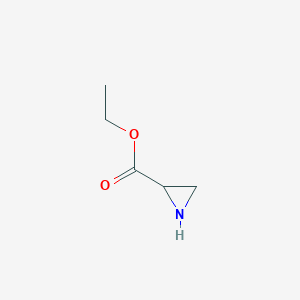
![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
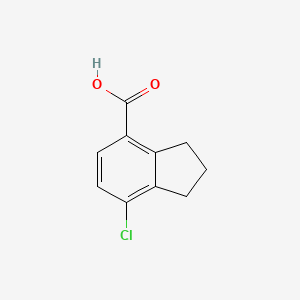
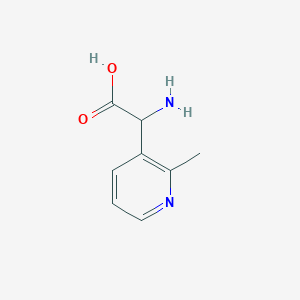

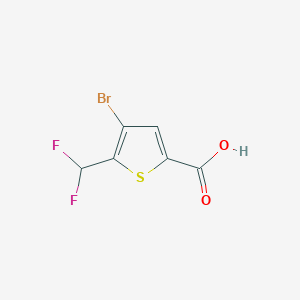
![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
